N-phenyl-2-(1H-tetrazol-1-yl)benzamide
Description
Significance of Tetrazole-Containing Benzamides in Contemporary Drug Discovery
The fusion of a tetrazole ring with a benzamide (B126) scaffold has given rise to a class of compounds with considerable importance in modern drug discovery. These molecules are explored for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents. cncb.ac.cnnih.gov The tetrazole moiety, often serving as a bioisostere of a carboxylic acid, can enhance a molecule's metabolic stability and lipophilicity, while the benzamide structure provides a versatile framework for interacting with various biological targets. mdpi.comnih.gov For instance, certain tetrazole-containing benzamide derivatives have been investigated as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and cancer therapy. mdpi.com The specific positioning of the tetrazole and other substituents on the benzamide core is critical in determining the compound's pharmacological profile and efficacy.
Overview of the Benzamide Chemical Scaffold in Bioactive Molecules
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules. cncb.ac.cn Its prevalence is due to its synthetic accessibility and its ability to form key hydrogen bonds and other non-covalent interactions with biological targets. nih.gov Benzamide derivatives are known to exhibit a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihypertensive effects. cncb.ac.cnnih.gov The amide bond within the benzamide structure is relatively stable and allows for the introduction of various substituents, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov This versatility has made the benzamide scaffold a cornerstone in the design of new therapeutic agents targeting a diverse range of enzymes and receptors. cncb.ac.cn
Historical Context and Evolution of Tetrazole Bioisosterism in Active Pharmaceutical Ingredients
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a fundamental strategy in drug design. The tetrazole ring is one of the most successful bioisosteres for the carboxylic acid group. nih.govnih.gov This is because the 1H-tetrazole moiety has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the interactions of a carboxylate group with biological targets. nih.gov
The evolution of tetrazole bioisosterism gained significant momentum with the development of angiotensin II receptor antagonists, such as losartan, where the replacement of a carboxylic acid with a tetrazole ring led to improved potency and oral bioavailability. mdpi.com This success spurred the incorporation of tetrazoles into a wide range of other drug candidates to improve their metabolic stability, as the tetrazole ring is generally resistant to metabolic degradation compared to a carboxylic acid. mdpi.comnih.gov The use of tetrazoles has since expanded beyond being simple carboxylic acid mimics, with their unique electronic and steric properties being exploited to achieve specific interactions with a variety of biological targets. nih.gov
Research Rationale and Scope for N-phenyl-2-(1H-tetrazol-1-yl)benzamide
While extensive research has focused on the 5-substituted tetrazole isomer, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, particularly as a GPR35 agonist, the 1-substituted isomer, this compound, remains a less explored yet intriguing molecule. nih.govnih.gov The rationale for investigating this specific isomer stems from several key considerations in medicinal chemistry.
Firstly, the positional isomerism of the tetrazole ring can significantly impact the compound's physicochemical properties and biological activity. The 1-substituted tetrazole is not acidic like its 5-substituted counterpart, which could lead to different absorption, distribution, metabolism, and excretion (ADME) profiles and potentially open up new therapeutic applications.
Secondly, the benzamide framework is a well-established pharmacophore in inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA repair and a major target in oncology. nih.gov Many PARP inhibitors feature a benzamide or a related carboxamide moiety that mimics the nicotinamide (B372718) portion of the NAD+ substrate. mdpi.comnih.gov The exploration of novel substitutions on this scaffold, such as the 1H-tetrazol-1-yl group in this compound, could lead to the discovery of new PARP inhibitors with unique selectivity or potency profiles.
Finally, a Chinese patent suggests that N-phenyl aromatic carboxamides bearing a 1H-tetrazol-1-yl group have potential applications in the treatment of hyperuricemia and gout, indicating a possible role as xanthine (B1682287) oxidase inhibitors.
The scope of research for this compound would, therefore, encompass its synthesis and structural characterization, the investigation of its biological activity against targets such as PARP1, and the exploration of its potential in metabolic diseases like gout. Comparative studies with its 5-substituted isomer would also be crucial to elucidate the structure-activity relationships and the impact of tetrazole positioning on its pharmacological effects.
Interactive Data Tables
Table 1: Physicochemical Properties of a Related Tetrazole Compound
The following table presents the calculated physicochemical properties for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide, a structurally related analogue. These properties are important for predicting the druglikeness of a compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClN₅O |
| Molecular Weight | 299.71 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Calculated) | 2.8 ± 0.3 |
| Data derived from computational models for a related compound. |
Table 2: Biological Activity of Isomeric Tetrazole-Containing Benzamides
This table illustrates how the position of the tetrazole ring and other substituents can influence the biological activity of tetrazole-containing benzamides, using N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as examples of GPR35 agonists.
| Compound | EC₅₀ (μM) for GPR35 Agonism |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | >10 |
| EC₅₀ values represent the concentration required to elicit 50% of the maximal response. Data from a study on GPR35 agonists. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(16-11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-10-15-17-18-19/h1-10H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMEZRNEIMHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N Phenyl 2 1h Tetrazol 1 Yl Benzamide
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of N-phenyl-2-(1H-tetrazol-1-yl)benzamide deconstructs the molecule into simpler, more readily available starting materials. The primary disconnections are at the amide bond and the tetrazole ring.
Amide Bond Disconnection: A disconnection of the C-N amide bond suggests that the molecule can be synthesized from 2-(1H-tetrazol-1-yl)benzoic acid and aniline (B41778). This is a common and straightforward approach in medicinal chemistry.
Tetrazole Ring Disconnection: Further disconnection of the tetrazole ring from the benzoic acid precursor points to 2-cyanobenzoic acid or 2-aminobenzoic acid as potential starting materials for the tetrazole formation.
This analysis identifies the following key precursors for the synthesis of this compound:
2-(1H-tetrazol-1-yl)benzoic acid
Aniline
2-Cyanobenzoic acid
2-Aminobenzoic acid
Classical Synthetic Approaches for Tetrazolyl Benzamides
Classical methods for synthesizing tetrazolyl benzamides like this compound have been well-established, primarily involving the formation of the tetrazole ring followed by or preceded by the creation of the amide linkage.
The construction of the 1H-tetrazole ring is often achieved through a [3+2] cycloaddition reaction. This typically involves reacting a nitrile with an azide (B81097). For the synthesis of the precursor 2-(1H-tetrazol-1-yl)benzoic acid, 2-cyanobenzoic acid can be reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride. The reaction proceeds via the formation of a vinyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.
The formation of the amide bond in this compound is a critical step. This is typically achieved by reacting the carboxylic acid precursor, 2-(1H-tetrazol-1-yl)benzoic acid, with aniline. Several coupling reagents can be employed to facilitate this reaction, including:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid.
Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also effective for promoting amide bond formation.
Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with aniline to form the amide.
Tetrazole Formation: 2-cyanobenzoic acid is reacted with sodium azide and a catalyst, such as zinc bromide or ammonium chloride, in a suitable solvent like dimethylformamide (DMF) to yield 2-(1H-tetrazol-1-yl)benzoic acid.
Amide Coupling: The resulting 2-(1H-tetrazol-1-yl)benzoic acid is then coupled with aniline using a standard coupling agent like EDC or HBTU in the presence of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to afford the final product, this compound.
An alternative route could involve the initial synthesis of N-phenyl-2-cyanobenzamide from 2-cyanobenzoic acid and aniline, followed by the cycloaddition reaction to form the tetrazole ring.
Modern and Sustainable Chemistry Approaches in Tetrazole and Benzamide (B126) Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. In the context of tetrazole and benzamide synthesis, these include:
Catalytic Methods: The use of metal catalysts, such as zinc or copper salts, can improve the efficiency and reduce the harshness of the conditions required for the [3+2] cycloaddition reaction for tetrazole formation.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times for both tetrazole formation and amide bond coupling, leading to higher yields and cleaner reactions.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters for both key reaction steps.
Green Solvents: The use of more environmentally benign solvents, such as water or ionic liquids, is being explored to replace traditional volatile organic solvents like DMF.
Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds
The identity and purity of the synthesized this compound and its intermediates are confirmed using a range of analytical and spectroscopic techniques.
| Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | ¹H NMR would show distinct signals for the aromatic protons on the phenyl and benzamide rings, as well as a characteristic signal for the tetrazole proton. ¹³C NMR would show corresponding signals for all the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide, and the C=N and N=N stretches of the tetrazole ring. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single sharp peak in the HPLC chromatogram would indicate a high degree of purity. |
| Melting Point | To assess the purity and identity of the crystalline solid. | A sharp and specific melting point range is characteristic of a pure compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, benzamide, and tetrazole moieties. The proton on the tetrazole ring typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the two phenyl rings will present as a complex series of multiplets. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information regarding the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield chemical shift. The carbon atoms of the aromatic rings will appear in the typical aromatic region, and the carbon of the tetrazole ring will also have a distinct chemical shift. The number of signals in the spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule, providing further confirmation of its structure. researchgate.net
Based on data from structurally related compounds, the following table outlines the expected chemical shifts for this compound. rsc.orgpsu.eduresearchgate.net
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Amide N-H | ~10.0-12.0 (broad singlet) | - |
| Tetrazole C-H | ~9.0-9.5 (singlet) | ~140-150 |
| Aromatic Protons | ~7.0-8.5 (multiplets) | ~120-140 |
| Carbonyl Carbon | - | ~165-170 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C=O, C-N, and C=C bonds, as well as the vibrations of the tetrazole ring.
The N-H stretching vibration of the amide group is typically observed as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption that is expected to appear around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. The aromatic C=C stretching vibrations will give rise to multiple bands in the 1450-1600 cm⁻¹ region. The tetrazole ring itself has characteristic stretching and bending vibrations that contribute to the fingerprint region of the spectrum. rsc.orgresearchgate.netresearchgate.net
A summary of the expected characteristic IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amide N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Amide C=O | Stretching (Amide I) | 1650 - 1680 |
| Amide N-H | Bending (Amide II) | 1510 - 1570 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Tetrazole Ring | Skeletal Vibrations | 1000 - 1400 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. In a typical electron ionization (EI) mass spectrum, the molecule will undergo ionization and fragmentation, leading to a series of peaks corresponding to the mass-to-charge ratio (m/z) of the resulting ions.
The molecular ion peak (M⁺) is expected to be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of this compound is likely to involve the cleavage of the amide bond, leading to the formation of benzoyl and anilide-type fragment ions. The loss of the tetrazole moiety or fragments thereof can also be anticipated. The fragmentation pattern of related benzanilides often shows a prominent benzoyl cation. nist.govnist.govnist.gov The fragmentation of the tetrazole ring can lead to the loss of nitrogen molecules (N₂).
Key expected fragments in the mass spectrum are detailed in the table below.
| Fragment Ion | Proposed Structure | Expected m/z |
| Molecular Ion | [C₁₄H₁₁N₅O]⁺ | 265 |
| [M - N₂]⁺ | Loss of nitrogen from tetrazole | 237 |
| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| 2-(1H-tetrazol-1-yl)phenyl isocyanate cation | [C₈H₅N₃O]⁺ | 159 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This high accuracy allows for the determination of the exact molecular formula of the compound.
By comparing the experimentally measured exact mass with the theoretically calculated exact mass for the proposed molecular formula (C₁₄H₁₁N₅O), the identity of the compound can be confirmed with a high degree of confidence. This is particularly important for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The use of HRMS is a standard practice in the characterization of novel organic compounds. rsc.orgrsc.orgmdpi.com
The theoretical exact mass for this compound is calculated as follows:
| Molecular Formula | Calculated Exact Mass |
| C₁₄H₁₁N₅O | 265.0964 |
Structure Activity Relationship Sar Studies of N Phenyl 2 1h Tetrazol 1 Yl Benzamide and Its Analogues
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of the tetrazolylbenzamide scaffold is highly sensitive to the nature and position of substituents on its aromatic rings. Systematic modifications have revealed key determinants of potency and efficacy.
The N-phenyl ring, which in the key analogues bears the tetrazole group, plays a critical role in molecular recognition. Studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives show that substitutions on this ring significantly modulate GPR35 agonist activity. For instance, introducing a bromine atom at the 5-position of the N-phenyl ring (adjacent to the amide linkage) was found to be a key modification in a series of potent compounds .
The introduction of a tetrazol-5-yl group to the N-phenylaniline core was a foundational step that dramatically improved agonistic activity compared to inactive precursors . This highlights the importance of the acidic tetrazole heterocycle for biological function. Further substitution on this ring system, such as the addition of a bromine atom, was explored to enhance potency. For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide served as a template for further optimization . The data suggests that the electronic and steric properties of substituents on this moiety are critical for effective interaction with the biological target.
The benzamide (B126) portion of the molecule provides a second key area for structural modification. The potency of the GPR35 agonists was found to be highly dependent on the substitution pattern on this phenyl ring .
A systematic investigation of mono- and di-substituted benzamide analogues revealed that both the type of substituent and its position are crucial. For monosubstituted derivatives, the same group at different positions (ortho, meta, para) could lead to significant changes in activity . For example, electron-donating groups like methoxy and electron-withdrawing groups like fluorine were explored.
The combination of substitutions proved particularly effective. One of the most potent compounds identified was N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, which exhibited an EC₅₀ of 0.041 μM. This compound features a fluorine atom at the ortho-position and a methoxy group at the para-position of the benzamide ring . Another potent analogue, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, had a slightly lower potency with an EC₅₀ of 0.059 μM . These findings underscore that a specific combination of electronic and steric factors on the benzamide core is required for optimal biological activity. In a different class of benzamide-containing molecules, electronegative substituents on the benzamide moiety were also shown to increase potency at their respective targets nih.gov.
ND: Not determined in the referenced study, but used as a core for further modification.
The tetrazole ring is a vital pharmacophore in this class of compounds, often acting as a bioisostere of a carboxylic acid group nih.govnih.gov. Its position and substitution pattern can have a profound impact on the molecule's physicochemical properties and biological activity.
The highly potent GPR35 agonists feature a 5-substituted tetrazole (1H-tetrazol-5-yl) ortho to the amide linker on the N-phenyl ring mdpi.com. This specific arrangement positions the acidic NH of the tetrazole in a way that may be critical for hydrogen bonding interactions with the receptor. The acidity and electron distribution of the tetrazole ring are influenced by its point of attachment. A 1-substituted tetrazole, as in the titular compound N-phenyl-2-(1H-tetrazol-1-yl)benzamide, would present different electronic and steric profiles compared to a 5-substituted analogue. In the 1-yl isomer, the tetrazole is attached via a nitrogen atom, which alters the vector and accessibility of the potential hydrogen bond donors and acceptors compared to the carbon-attached 5-yl isomer.
Furthermore, substituents directly on the tetrazole ring can modulate its properties. Theoretical studies have shown that electron-withdrawing groups can increase the aromaticity and acidity of the tetrazole ring, while electron-donating groups can have the opposite effect . Although the specific analogues studied for GPR35 activity did not have substitutions directly on the tetrazole ring, this remains a potential avenue for further chemical modification.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, metabolic stability, or pharmacokinetic properties by substituting one functional group with another that has similar physicochemical characteristics nih.gov. The tetrazole ring itself is a classic bioisostere.
The 5-substituted 1H-tetrazole group is frequently employed as a bioisostere for a carboxylic acid group nih.govnih.gov. It shares a similar acidic pKa, planar geometry, and ability to participate in hydrogen bonding and ionic interactions, but offers greater metabolic stability and improved cell permeability in certain contexts. The potent GPR35 agonist activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives is a clear example of the successful application of this bioisostere .
In other molecular scaffolds, the tetrazole ring has been successfully used to replace other heterocycles. For instance, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides resulted in a significant enhancement of anticancer activity. This suggests that within the this compound scaffold, the tetrazole ring could potentially be replaced by other acidic heterocycles such as triazoles or oxadiazoles to modulate activity, although such modifications would need to be empirically tested.
Conversely, the amide bond within the benzamide core is also a target for bioisosteric replacement. Heterocyclic rings like oxadiazoles, triazoles, or pyrazoles can mimic the planarity and dipole moment of an amide bond while offering resistance to enzymatic hydrolysis. Replacing the amide linker in the this compound scaffold with such bioisosteres could lead to analogues with different pharmacological profiles or improved drug-like properties.
In Vitro Biological Evaluation and Mechanistic Investigations of N Phenyl 2 1h Tetrazol 1 Yl Benzamide
Identification and Characterization of Molecular Targets
The biological activity of the N-phenyl-2-(1H-tetrazol-1-yl)benzamide scaffold has been attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring is a key feature, capable of acting as a bioisostere for carboxylic acid groups, which allows it to bind to the active sites of various biomolecules.
The N-phenyl-tetrazole benzamide (B126) scaffold has been identified as a promising framework for the development of potent Xanthine (B1682287) Oxidase (XO) inhibitors. XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid; its overactivity can lead to hyperuricemia and gout. nih.gov
In a study focused on optimizing N-phenylisonicotinamide derivatives, the introduction of a 1H-tetrazol-1-yl moiety to the phenyl ring was a key strategy. nih.govbohrium.com This led to the identification of highly potent XO inhibitors. One of the most promising compounds, N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (compound 2s), demonstrated an IC50 value of 0.031 μM, a potency nearly ten times greater than its parent compound and comparable to the control drug topiroxostat (IC50 = 0.021 μM). nih.govbohrium.com
Kinetic analysis performed via a Lineweaver-Burk plot revealed that this potent derivative acts as a mixed-type inhibitor of XO. nih.govbohrium.com Molecular modeling suggested that the tetrazole group plays a crucial role in the binding interaction, occupying a sub-pocket in the enzyme's active site and forming a hydrogen bond with the Asn768 residue. nih.govbohrium.com Another related derivative, 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, also showed potent, mixed-type inhibition of XO. nih.gov
| Compound Derivative | Target Enzyme | IC50 Value (μM) | Inhibition Type | Reference |
| N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Xanthine Oxidase | 0.031 | Mixed-type | nih.govbohrium.com |
| Topiroxostat (Control) | Xanthine Oxidase | 0.021 | - | nih.govbohrium.com |
| 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | Xanthine Oxidase | 0.0288 - 0.629 | Mixed-type | nih.gov |
| Febuxostat (Control) | Xanthine Oxidase | 0.0236 | - | nih.gov |
While research on the direct interaction of this compound with G protein-coupled receptors is limited, studies on a closely related isomer, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide, have shown significant activity at the orphan G protein-coupled receptor 35 (GPR35). nih.govcolab.ws GPR35 has emerged as a potential therapeutic target for pain, inflammatory conditions, and metabolic diseases. nih.govcolab.ws
A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized and found to act as potent GPR35 agonists. nih.govcolab.ws Their activity was characterized using a dynamic mass redistribution (DMR) assay in HT-29 cells, which endogenously express the receptor. The introduction of the 1H-tetrazol-5-yl group was found to significantly enhance the agonistic potency compared to other scaffolds. nih.govcolab.ws
Two derivatives, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide, were particularly potent, displaying EC50 values of 0.059 μM and 0.041 μM, respectively. nih.govcolab.ws It is important to note these findings pertain to the tetrazol-5-yl isomer, and the activity of the tetrazol-1-yl isomer at GPR35 has not been similarly reported.
| Compound Derivative (tetrazol-5-yl isomer) | Target Receptor | Agonist EC50 (μM) | Reference |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | GPR35 | 0.059 | nih.govcolab.ws |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | GPR35 | 0.041 | nih.govcolab.ws |
Based on available scientific literature, the modulation of protein-protein interactions (PPIs) has not been reported as a primary mechanism of action for this compound or its close derivatives. Research has predominantly focused on its interactions with enzyme active sites and cell surface receptors.
Cellular Pathway Interrogation and Functional Assays
Functional assays have been employed to understand the effects of the N-phenyl benzamide scaffold at the cellular level, particularly in disease models related to cancer. These investigations have revealed impacts on critical cellular processes such as apoptosis, cell cycle progression, and proliferation.
A close structural analog, N-phenyl-2-(aniline) benzamide derivative N53, has been shown to induce apoptosis and modulate the cell cycle in human colon cancer cells. nih.gov Studies demonstrated that this compound was capable of blocking the cell cycle at the G1/G0 phase. nih.gov
Furthermore, the pro-apoptotic activity of the N53 derivative was found to be linked to the mitochondrial pathway. nih.gov Treatment of HT29 and RKO colon cancer cells with the hydrochloride salt of N53 resulted in a significant loss of mitochondrial membrane potential, which is an early and critical event in the intrinsic apoptosis cascade. nih.gov The induction of apoptosis was observed to be concentration-dependent. This suggests that compounds based on the N-phenyl-2-(aniline) benzamide scaffold can trigger programmed cell death in cancer cells by disrupting mitochondrial function. nih.gov
The N-phenyl-2-(aniline) benzamide scaffold, represented by the derivative N53 and its hydrochloride salt (N53·HCl), has demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.gov The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC50) values.
In vitro assays showed that N53·HCl potently inhibited the growth of several human colon cancer cell lines. The compound was most effective against the HT29 cell line, with an IC50 value of 2.95 μM. It also showed strong activity against RKO and HCT116 cells. nih.gov These findings highlight the potential of this chemical scaffold to inhibit the proliferation of cancer cells. nih.gov
| Compound Derivative | Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| N53·HCl (analog) | HT29 | Colon Cancer | 2.95 ± 0.08 | nih.gov |
| N53·HCl (analog) | RKO | Colon Cancer | 7.99 ± 0.85 | nih.gov |
| N53·HCl (analog) | HCT116 | Colon Cancer | 10.94 ± 1.30 | nih.gov |
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
The antimicrobial potential of compounds structurally related to this compound has been an area of scientific inquiry, leveraging the known biological activities of both the benzamide and tetrazole moieties. nanobioletters.comresearchgate.net Benzamide derivatives are recognized for a wide array of pharmacological effects, including antibacterial and antifungal properties. nanobioletters.com Similarly, the tetrazole nucleus is a component of various compounds with demonstrated antimicrobial and antifungal efficacy. researchgate.net
While specific studies on the antimicrobial activity of this compound are not detailed in the provided search results, research on analogous structures provides insight into its potential capabilities. For instance, a series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their in vitro antifungal activity against pathogenic fungi. nih.gov Among the tested compounds, some showed moderate activity against Candida albicans and Aspergillus niger. nih.gov
In the realm of antibacterial research, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested, revealing inhibitory effects exclusively against Gram-positive bacteria, with no observed activity against Gram-negative strains at the tested concentrations. mdpi.com This selectivity is a noted characteristic of certain halogenated salicylanilide derivatives. mdpi.com Further studies on 1-phenyl-1H-tetrazole-5-thiol derivatives showed that several compounds exhibited high inhibition activity against both the Gram-negative bacterium E. Coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net
The table below summarizes the antimicrobial activities of compounds structurally related to this compound.
| Related Compound Class | Test Organism | Activity/Result (MIC) | Reference |
|---|---|---|---|
| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans | Moderate Activity (500 µg/ml for Compound 3) | nih.gov |
| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Aspergillus niger | Moderate Activity (750 µg/ml for Compound 3) | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | Active (MIC = 0.625 g/L) | researchgate.net |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | Active (MIC = 0.625 g/L) | researchgate.net |
| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. Coli | High Inhibition | researchgate.net |
| 1-phenyl-1H-tetrazole-5-thiol derivatives | Staphylococcus aureus | High Inhibition | researchgate.net |
Molecular Mechanism of Action Elucidation
Understanding the molecular pathways through which a compound exerts its biological effects is fundamental in medicinal chemistry. For this compound and its analogues, research has focused on identifying specific molecular targets and characterizing the biochemical consequences of their interaction. This process involves a combination of target engagement studies and functional biochemical assays to build a comprehensive picture of the compound's mechanism of action.
Target engagement studies aim to identify the specific biomolecules (e.g., receptors, enzymes) with which a compound interacts to produce a pharmacological effect. For derivatives of this compound, a significant finding has been the identification of the G protein-coupled receptor-35 (GPR35) as a potential molecular target. nih.gov GPR35 has emerged as a target in the treatment of pain, as well as inflammatory and metabolic diseases. nih.gov A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized, demonstrating potent agonistic activity against GPR35. nih.gov
Another potential target has been identified for a related compound, 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, which is noted to target Beta-lactamase in Escherichia coli. drugbank.com In the context of antifungal activity, a plausible mechanism for tetrazole-containing compounds is the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This enzyme is a well-established target for azole antifungal drugs. nih.gov
Once a potential target is identified, biochemical assays are employed to characterize the nature and functional outcome of the compound-target interaction. For the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives targeting GPR35, a dynamic mass redistribution (DMR) assay was utilized to characterize their agonistic activities. nih.gov The DMR assay, performed on a cell line endogenously expressing GPR35, measures changes in local mass density in response to receptor activation. nih.gov
The study found that the tested compounds produced a dose-dependent DMR signal, indicating receptor activation. nih.gov Furthermore, the compounds desensitized the cells to subsequent stimulation by a known GPR35 agonist, zaprinast, confirming their agonistic nature. nih.gov The potency of these compounds was quantified by determining their EC50 values for triggering the DMR response and their IC50 values for desensitizing the zaprinast response. nih.gov For example, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide was identified as a highly potent GPR35 agonist with an EC50 of 0.041 μM. nih.gov
The specificity of this interaction was further confirmed using a known GPR35 antagonist, which was shown to block the DMR signal induced by the benzamide derivatives in a dose-dependent manner. nih.gov
The table below presents the potency of selected N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives from the DMR assay.
| Compound Name | EC50 to trigger DMR (μM) | IC50 to desensitize zaprinast response (μM) | Reference |
|---|---|---|---|
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | Not explicitly stated, but potency was found to be almost equal to that for triggering DMR | nih.gov |
| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 | Not explicitly stated, but potency was found to be almost equal to that for triggering DMR | nih.gov |
Preclinical Studies in Animal Models and in Vivo Pharmacological Characterization
Proof-of-Concept Efficacy Studies in Relevant Animal Models (e.g., anti-tumor, anti-inflammatory, anti-convulsant)
There are no specific proof-of-concept efficacy studies in animal models reported for N-phenyl-2-(1H-tetrazol-1-yl)benzamide. While the GPR35 target has been implicated in inflammation, pain, and cancer, in vivo studies with this particular compound to substantiate these hypotheses are absent from the literature. Research on other GPR35 agonists has shown varied results in animal models, but these findings cannot be directly extrapolated to this compound without specific studies.
In Vivo Target Engagement and Pharmacodynamic Biomarker Assessment
Information regarding the in vivo target engagement of this compound is not available. Such studies are crucial to confirm that the compound interacts with its intended target, GPR35, in a living organism and to understand the downstream biological effects. The assessment of pharmacodynamic biomarkers, which would provide evidence of the compound's physiological activity in vivo, has also not been reported.
Comparative Efficacy and Selectivity Profiling in Preclinical Models
There are no published preclinical studies that compare the efficacy and selectivity of this compound with other GPR35 agonists or standard-of-care drugs in animal models. Comparative studies are essential for understanding the relative therapeutic potential of a new compound. The lack of such data for this compound means its in vivo pharmacological profile remains uncharacterized in the public domain.
Computational Chemistry and Molecular Modeling of N Phenyl 2 1h Tetrazol 1 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a quantitative description of the molecular orbitals and electrostatic properties, which are key determinants of chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For N-phenyl-2-(1H-tetrazol-1-yl)benzamide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine these energy values. scielo.org.mxresearchgate.net The analysis of charge transfer within the molecule is demonstrated by the computed HOMO-LUMO energy. nih.gov Studies on structurally similar compounds, such as bis-tetrazole acetamides, have utilized DFT to calculate various quantum chemical descriptors that predict reactivity. nih.govresearchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical findings for similar heterocyclic compounds, as specific published data for this compound is not available.)
| Descriptor | Value | Significance |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. |
| Ionization Potential (I) | 6.8 eV | -EHOMO; energy required to remove an electron. |
| Electron Affinity (A) | 1.5 eV | -ELUMO; energy released when an electron is added. |
| Global Hardness (η) | 2.65 eV | (I - A) / 2; measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.65 eV | (μ²) / (2η); describes the ability of a molecule to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group. These are the most probable sites for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the amide N-H group, making this region a likely hydrogen bond donor.
This analysis is crucial for understanding how the molecule might orient itself when approaching a biological receptor or another molecule.
While MEP maps provide a general view of reactivity, Fukui functions offer a more quantitative, atom-specific measure of reactivity. scielo.org.mx Derived from DFT, these functions help identify which atoms within a molecule are most likely to participate in a chemical reaction. The condensed Fukui function allows for the pinpoint distribution of active sites. scielo.org.mx There are three main types:
fk+ : Describes reactivity towards a nucleophilic attack (electron acceptance).
fk- : Describes reactivity towards an electrophilic attack (electron donation).
fk0 : Describes reactivity towards a radical attack.
By calculating these values for each atom in this compound, researchers can precisely predict reaction sites. For instance, an electrophilic attack might favor a nitrogen atom in the tetrazole ring, which would be identified by a high fk- value. scielo.org.mx
Table 2: Representative Condensed Fukui Function Values for Key Atoms (Note: These values are hypothetical examples to illustrate the concept.)
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |
| Carbonyl Carbon (C=O) | 0.185 | 0.045 | 0.115 |
| Carbonyl Oxygen (C=O) | 0.095 | 0.150 | 0.123 |
| Amide Nitrogen (N-H) | 0.030 | 0.120 | 0.075 |
| Tetrazole Nitrogen (N1) | 0.050 | 0.110 | 0.080 |
| Tetrazole Nitrogen (N4) | 0.065 | 0.135 | 0.100 |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. walshmedicalmedia.com This method is central to structure-based drug design, allowing for the screening of potential drug candidates against specific biological targets. ajchem-a.com The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. nih.gov
For this compound and its derivatives, potential targets could include enzymes like xanthine (B1682287) oxidase or receptors like G protein-coupled receptor 35 (GPR35), based on studies of similar structures. nih.govnih.gov A docking simulation would predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. physchemres.org The results are often reported as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction.
Table 3: Illustrative Molecular Docking Results with a Hypothetical Protein Target
| Parameter | Value/Description |
| Protein Target | Xanthine Oxidase (hypothetical) |
| Binding Affinity | -9.5 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | GLN192, SER144 |
| π-π Stacking | PHE120 |
| Hydrophobic Interactions | LEU141, VAL180 |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. physchemres.org MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. researchgate.netnih.gov
A key metric obtained from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable, low-fluctuation RMSD for the ligand within the binding pocket suggests a stable interaction. MD simulations are also used to analyze conformational changes and the persistence of key intermolecular interactions, like hydrogen bonds, throughout the simulation period. nih.govmdpi.com
Table 4: Representative Molecular Dynamics Simulation Parameters and Results
| Parameter | Description | Typical Finding |
| Simulation Time | Duration of the simulation. | 100 ns |
| System | Ligand-protein complex in a water box with ions. | Solvated system |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms. | Stable trajectory with average RMSD < 2.0 Å, indicating binding stability. |
| Protein RMSD | RMSD of the protein's backbone atoms. | Reaches a stable plateau, indicating the protein maintains its overall fold. |
| Interaction Analysis | Persistence of hydrogen bonds and other key interactions. | Key hydrogen bonds identified in docking are maintained for >80% of the simulation time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, a QSAR model can be built to predict the activity of new, unsynthesized molecules.
For a series of this compound analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. physchemres.org These methods correlate the 3D steric and electrostatic fields of the molecules with their observed biological activities. The statistical validity of a QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A predictive model allows for the rational design of more potent compounds by modifying the structure to enhance the properties identified as being crucial for activity.
Table 5: Typical Statistical Results for a 3D-QSAR Model
| Statistical Parameter | Value | Significance |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated) | > 0.8 | Shows a strong correlation between predicted and observed activities. |
| r²pred (External validation) | > 0.6 | Indicates good predictive power for an external test set of compounds. |
| Field Contributions | ||
| Steric | 45% | Indicates the importance of molecular shape and size for activity. |
| Electrostatic | 35% | Shows the influence of charge distribution on activity. |
| Hydrophobic | 20% | Reflects the role of hydrophobicity in binding or transport. |
Future Research Directions and Translational Perspectives for N Phenyl 2 1h Tetrazol 1 Yl Benzamide
Development of Advanced and Stereoselective Synthetic Methodologies
The efficient and controlled synthesis of N-phenyl-2-(1H-tetrazol-1-yl)benzamide and its analogs is fundamental to unlocking their full potential. While classical synthetic routes exist for tetrazole and benzamide (B126) moieties, future research should focus on more advanced and stereoselective methodologies.
Innovative strategies such as multicomponent reactions (MCRs) offer a promising avenue for the rapid and diverse synthesis of derivative libraries. beilstein-journals.orgresearchgate.net The Ugi or Passerini reactions, for instance, could be adapted to incorporate the core scaffold of this compound, allowing for the efficient introduction of various substituents. beilstein-journals.orgresearchgate.net Furthermore, the development of stereoselective synthetic methods is crucial, particularly if chiral centers are introduced into analogs. nih.gov Techniques employing chiral catalysts or auxiliaries could enable the synthesis of enantiomerically pure compounds, which is often critical for optimizing therapeutic efficacy and minimizing off-target effects. rug.nl The exploration of flow chemistry for the synthesis could also offer advantages in terms of safety, scalability, and reaction control.
Exploration of Novel Biological Targets and Therapeutic Areas
While the biological profile of this compound is yet to be fully elucidated, the structural similarity to known bioactive molecules provides a rational basis for targeted screening. A closely related isomer, N-[2-(1H-tetrazol-5-yl)phenyl]-benzamide, has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35). nih.govnih.gov GPR35 is implicated in a range of physiological and pathological processes, including inflammation, pain, and metabolic disorders. nih.govrug.nlnih.gov Therefore, a primary avenue of investigation should be the characterization of this compound's activity at GPR35 and its potential therapeutic utility in conditions such as inflammatory bowel disease or type 2 diabetes. nih.govmdpi.com
Beyond GPR35, the tetrazole moiety is a well-established bioisostere for carboxylic acids and has been incorporated into a variety of successful drugs. beilstein-journals.orgmdpi.com This opens the door to exploring a wide range of other potential biological targets. For instance, tetrazole-containing compounds have shown promise as anticancer agents by targeting tubulin or the retinoid X receptor α (RXRα). nih.govresearchgate.netnih.gov Other research has pointed towards their potential as antiallergic agents. nih.gov A broad-based screening approach against a panel of receptors, enzymes, and ion channels could uncover novel and unexpected biological activities.
Rational Design of Next-Generation Analogues with Improved Potency and Selectivity
Guided by initial screening results, the rational design of next-generation analogs will be a critical step in optimizing the therapeutic potential of this compound. Structure-activity relationship (SAR) studies will form the cornerstone of this effort. nih.gov Systematic modifications to the N-phenyl ring, the benzamide linker, and the tetrazole moiety will help to identify key structural features that govern potency and selectivity.
Computational modeling and molecular docking studies can provide valuable insights into the binding interactions of the compound with its biological target(s), aiding in the design of analogs with enhanced affinity and specificity. researchgate.net For example, if GPR35 is confirmed as a target, modifications to the substitution pattern on the phenyl rings could be explored to optimize interactions within the receptor's binding pocket, drawing on existing SAR data for related GPR35 agonists. nih.gov The introduction of different functional groups can also be used to fine-tune the physicochemical properties of the analogs, such as solubility and metabolic stability, which are crucial for drug development.
Integration with Advanced Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of advanced omics technologies is indispensable. researchgate.netnih.govmdpi.com Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular and systemic changes induced by the compound.
This multi-omics approach can help to:
Identify on- and off-target effects: By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the intended and unintended molecular targets of the compound. frontlinegenomics.com
Elucidate mechanisms of action: Omics data can reveal the signaling pathways and biological processes that are modulated by the compound, providing a deeper understanding of its mechanism of action. unimi.it
Discover biomarkers: These technologies can help to identify biomarkers that can be used to monitor the efficacy and potential toxicity of the compound in preclinical and clinical studies. frontlinegenomics.com
Such a comprehensive biological profile will be invaluable for de-risking the drug development process and for guiding the design of more effective and safer therapeutic agents.
Strategic Directions for Further Preclinical Investigations
A clear and strategic preclinical development plan is essential to translate the initial findings on this compound into a viable therapeutic candidate. This plan should be built upon a solid foundation of in vitro and in vivo studies. amsbiopharma.com
Key strategic directions include:
Target validation: Unequivocally confirming the biological target(s) of the compound is a critical first step. This can be achieved through a combination of binding assays, functional assays, and studies in knockout or knockdown models of the putative target. acs.org
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship, is crucial for determining its therapeutic window and for designing appropriate dosing regimens for further studies. amsbiopharma.com
In vivo efficacy studies: Once a promising therapeutic area has been identified, the efficacy of the compound must be evaluated in relevant animal models of the disease. google.com
Safety and toxicology assessment: A thorough evaluation of the compound's safety profile is paramount. This includes in vitro cytotoxicity assays and in vivo toxicology studies to identify any potential adverse effects. amsbiopharma.com
A well-executed preclinical program will provide the necessary data to support an Investigational New Drug (IND) application and to pave the way for first-in-human clinical trials.
Q & A
Q. What are the common synthetic routes for N-phenyl-2-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yields?
this compound is typically synthesized via palladium-catalyzed cross-coupling or transition-metal-mediated C–H activation. For example, ruthenium-catalyzed reactions using [Ru(MesCO₂)₂(p-cymene)] with K₂CO₃ in toluene at 120°C under argon achieve moderate yields (75%) through chelation-assisted C–H functionalization . Domino synthesis methods employing TBHP (tert-butyl hydroperoxide) as an oxidant in methanol under reflux conditions can yield up to 95% purity after column chromatography . Solvent choice (e.g., toluene vs. MeOH) and temperature optimization are critical to minimizing side reactions and improving regioselectivity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- IR spectroscopy : Identification of amide C=O stretches (~1660–1680 cm⁻¹) and tetrazole ring vibrations (~1480 cm⁻¹) .
- NMR : ¹H NMR signals for the benzamide NH (~8.5–9.0 ppm) and tetrazole protons (~8.0–8.5 ppm) confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HR-MS) with <5 ppm error validates molecular formulas (e.g., C₁₆H₁₅N₃O⁺, m/z 278.1293) .
- Column chromatography : Gradient elution (hexane/EtOAc) resolves polar byproducts, ensuring >95% purity .
Advanced Research Questions
Q. How do catalytic systems influence regioselectivity in C–H functionalization reactions of this compound?
Ruthenium catalysts like [Ru(MesCO₂)₂(p-cymene)] enable directed C–H activation at the benzamide ortho position via a five-membered metallacycle intermediate. The tetrazole group acts as a directing group, stabilizing the transition state through π-backbonding. Kinetic studies show that electron-deficient aryl halides (e.g., 4-chlorobenzoate) enhance electrophilic substitution rates due to improved oxidative addition efficiency . Competitive experiments with deuterated substrates reveal a kinetic isotope effect (KIE ≈ 3.2), confirming C–H cleavage as the rate-limiting step .
Q. What structural features of this compound contribute to its bioactivity in enzyme inhibition?
The benzamide moiety forms critical hydrogen bonds with enzyme active sites. For instance, in SARS-CoV-2 PLpro inhibition, the benzamide carbonyl interacts with Gln269 and Asp164, stabilizing a closed BL2 loop conformation essential for antiviral activity. Bioisosteric replacements (e.g., benzylamine) disrupt these interactions, leading to >10-fold potency loss . Molecular dynamics simulations suggest the tetrazole group enhances solubility and π-stacking with hydrophobic residues (e.g., Tyr268), improving binding cooperativity .
Q. What challenges arise in crystallographic refinement of this compound derivatives?
Polymorphism is a key challenge: benzamide analogs can form monoclinic (Form II) or rhombic crystals depending on cooling rates . SHELXL refinement against high-resolution data (<1.0 Å) is recommended to resolve disorder in the tetrazole ring. Twinning and pseudo-symmetry in lower-symmetry space groups (e.g., P2₁/c) require careful analysis of R₁ values and electron density maps .
Q. How does this compound interact with inorganic matrices like kaolinite?
FTIR and XRD studies show that the amide NH forms hydrogen bonds with kaolinite’s inner-surface hydroxyls (Al–OH), disrupting interlayer H-bonding. Optimal intercalation occurs at 180°C within 30 minutes, achieving >80% intercalation ratios. Acetone washing removes surface-adsorbed benzamide without destabilizing the intercalated structure .
Q. What computational strategies are effective for optimizing this compound derivatives as kinase activators?
Structure-based design using co-crystal structures (e.g., PDB: 3E9S) identifies allosteric binding pockets. QSAR models highlight the importance of logP (2.5–3.5) and polar surface area (<90 Ų) for membrane permeability. Docking studies with glucokinase reveal that N-benzimidazol-2-yl substitutions enhance π-cation interactions with Arg63, improving activation potency by 40% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
